![molecular formula C15H13NO3 B14510449 2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}benzoic acid CAS No. 64192-74-1](/img/structure/B14510449.png)
2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}benzoic acid: is an organic compound with a complex structure that includes a benzoic acid moiety and a cyclohexa-2,4-dien-1-ylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}benzoic acid typically involves the following steps:
Formation of the Cyclohexa-2,4-dien-1-ylidene Group: This step involves the preparation of the cyclohexa-2,4-dien-1-ylidene moiety through a series of reactions, often starting with cyclohexanone derivatives.
Coupling with Benzoic Acid: The cyclohexa-2,4-dien-1-ylidene group is then coupled with benzoic acid under specific conditions to form the desired compound. This step may involve the use of catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Temperature Control: Maintaining an optimal temperature range to ensure the stability of intermediates and the final product.
Catalysts: Using specific catalysts to enhance the reaction rate and selectivity.
Purification Techniques: Employing purification methods such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Solvents: Solvents like ethanol, methanol, and dichloromethane are commonly used in these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It may influence various biochemical pathways, such as those involved in inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazinylidene}propanoic acid
- 4-[(6-Oxo-1-cyclohexa-2,4-dienylidene)methylamino]benzoic acid
- N-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl
Uniqueness
2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}benzoic acid is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Its combination of a benzoic acid moiety with a cyclohexa-2,4-dien-1-ylidene group sets it apart from other similar compounds.
Properties
CAS No. |
64192-74-1 |
|---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
2-[1-(2-hydroxyphenyl)ethylideneamino]benzoic acid |
InChI |
InChI=1S/C15H13NO3/c1-10(11-6-3-5-9-14(11)17)16-13-8-4-2-7-12(13)15(18)19/h2-9,17H,1H3,(H,18,19) |
InChI Key |
JDJRGXVPFKPXLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC=C1C(=O)O)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


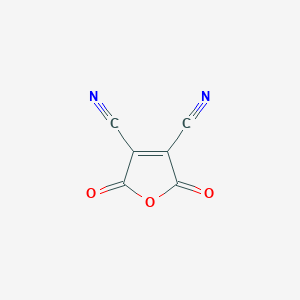
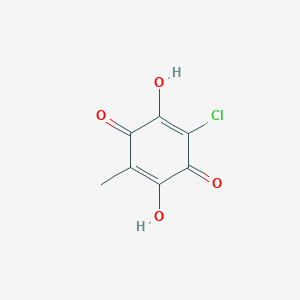
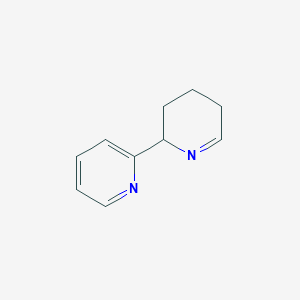
![7-[1-(3-Hydroxyoctyl)-3-oxopyrrolidin-2-yl]heptanoic acid;hydrochloride](/img/structure/B14510402.png)

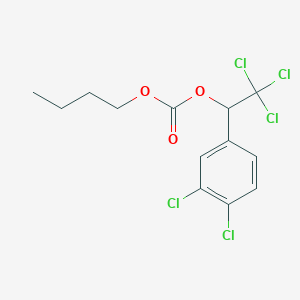
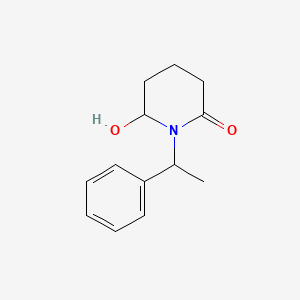

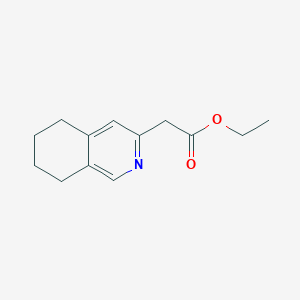
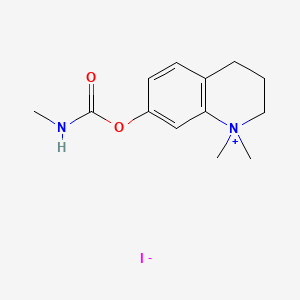

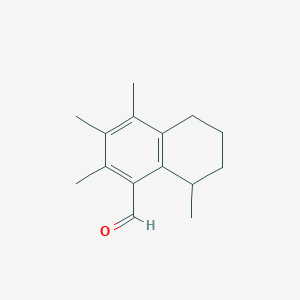
![5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14510457.png)

